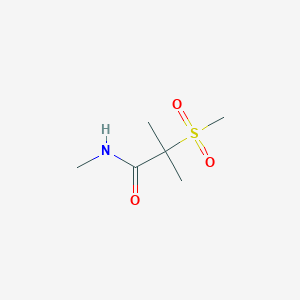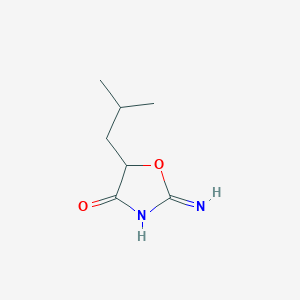
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine is a complex organic compound that features both indole and pyrazole moieties
Méthodes De Préparation
The synthesis of 1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Applications De Recherche Scientifique
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-3-amine: This compound differs in the position of the amine group on the pyrazole ring.
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-5-amine:
Propriétés
Formule moléculaire |
C15H18N4O2 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
1-[2-(5,6-dimethoxyindol-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C15H18N4O2/c1-20-14-7-11-3-4-18(13(11)8-15(14)21-2)5-6-19-10-12(16)9-17-19/h3-4,7-10H,5-6,16H2,1-2H3 |
Clé InChI |
QGXVBMKHNQMUAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN2CCN3C=C(C=N3)N)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane](/img/structure/B8379839.png)
![4-(5-amino-2-(2,4-difluorophenoxy)phenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8379847.png)

![{4-Chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid](/img/structure/B8379872.png)

![2-[2-Methylamino(benzimidazol-1-yl)]ethyl Methanesulfonate](/img/structure/B8379879.png)




![4-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-cyclohexanol](/img/structure/B8379924.png)



